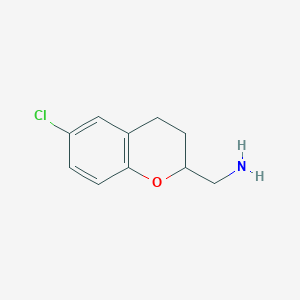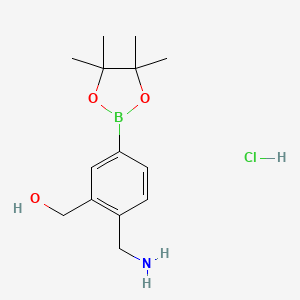![molecular formula C9H5BrN2O4 B13920584 6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid](/img/structure/B13920584.png)
6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid is a heterocyclic compound that features a bromine atom at the 6th position of the pyrazolo[1,5-a]pyridine ring system, with carboxylic acid groups at the 3rd and 4th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives followed by carboxylation. One common method includes the reaction of pyrazolo[1,5-a]pyridine with bromine in the presence of a suitable solvent and catalyst to introduce the bromine atom at the 6th position. Subsequent carboxylation reactions can be carried out using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrazolo[1,5-a]pyridine derivatives.
- Oxidized or reduced forms of the original compound.
- Esterified products when reacted with alcohols .
Applications De Recherche Scientifique
6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid groups play crucial roles in binding to these targets, leading to modulation of their activity. This compound can inhibit or activate various signaling pathways, depending on the context of its use .
Comparaison Avec Des Composés Similaires
- 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
- 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
- Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
- Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Comparison: Compared to its analogs, 6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which enhance its reactivity and potential for forming diverse derivatives. This structural feature also contributes to its higher solubility in polar solvents and its ability to form stronger interactions with biological targets .
Propriétés
Formule moléculaire |
C9H5BrN2O4 |
|---|---|
Poids moléculaire |
285.05 g/mol |
Nom IUPAC |
6-bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C9H5BrN2O4/c10-4-1-5(8(13)14)7-6(9(15)16)2-11-12(7)3-4/h1-3H,(H,13,14)(H,15,16) |
Clé InChI |
DWHMFRGRQJEJLF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C=NN2C=C1Br)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B13920503.png)
![(1S,4aS,6R,7R,7aS)-6-(3-hydroxybenzoyl)oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B13920509.png)
![3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13920519.png)



![6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13920542.png)
![[1]Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13920549.png)

![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13920557.png)



